

CVT-313 inhibitory activity across CDK family members

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

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Inhibitory Profile of CVT-313

The table below summarizes the key inhibitory data for **CVT-313** based on current scientific literature:

CDK Target	Inhibition Potency (IC ₅₀)	Experimental Context / Observed Effect
CDK2	Most selective target [1]	Primary target; inhibits CDK2-dependent processes at low concentrations [1].
CDK1	Inhibited at higher concentrations [1]	10 μ M concentration required for inhibition in cell-based assays [1].
CDK4/6	No direct data	Not mentioned as a target in the provided studies [2] [1].
Other CDKs	No direct data	Selectivity suggested, but specific data for CDKs 3, 5, 7-12 not provided [1].

The core value of **CVT-313** lies in its **differential sensitivity**; it can selectively inhibit CDK2 at concentrations that do not affect CDK1. One study showed that **2 μ M CVT-313** was sufficient to block CDK2-dependent cytotoxicity caused by another drug, while **10 μ M** was needed to inhibit CDK1 and

prevent mitotic entry [1]. This indicates at least a 5-fold selectivity for CDK2 over CDK1 in a cellular context.

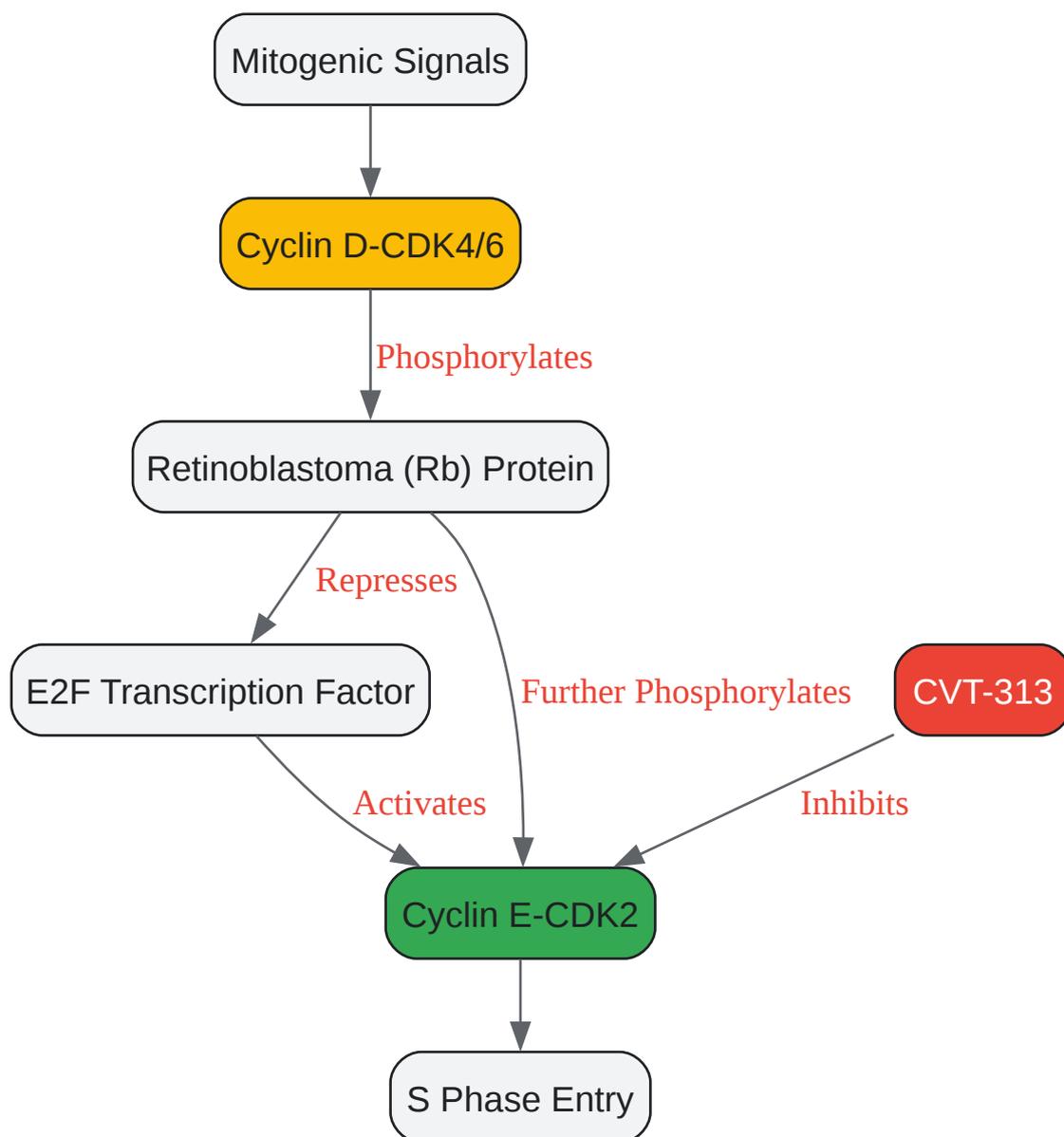
Experimental Workflows for CDK Selectivity Assessment

The data on **CVT-313** was generated through standard and reliable experimental models. Here are the methodologies cited in the research:

- **In Vitro Cell-Based Assays:** The differential effect of **CVT-313** on CDK2 and CDK1 was observed in studies using the **MDA-MB-231 cancer cell line** [1]. Researchers treated cells with varying concentrations of **CVT-313** (2 μ M and 10 μ M) alongside other drugs and assessed outcomes like cell cycle progression (via DNA content analysis) and markers of DNA damage to deduce CDK activity [1].
- **CDK Selectivity Screening:** A broader approach for determining inhibitor selectivity, as detailed in another study, involves **biochemical kinase assays** [3]. This method tests a compound against a panel of purified CDK-cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A/E, CDK4/cyclin D1, CDK6/cyclin D3) under consistent conditions to directly compare half-maximal inhibitory concentrations (IC_{50}) for each target [3]. This provides a quantitative selectivity profile.

The Role of CDK2 in the Cell Cycle

To understand the context of **CVT-313** research, it is helpful to see how CDK2 functions within the network of cell cycle regulators. The diagram below illustrates the key pathways and where selective CDK2 inhibitors like **CVT-313** act.



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As shown above, CDK2, in complex with cyclin E, is a key driver of the G1 to S phase transition. Its activity is crucial for the irreversible commitment to cell division, making it a significant target in cancer research [4].

Interpretation Guide for Available Data

When evaluating the provided information on **CVT-313**, please consider the following:

- **Focus on Comparative Activity:** The available evidence is strongest for highlighting **CVT-313's selectivity for CDK2 over CDK1**. The lack of full IC₅₀ profiling across all CDKs in the provided literature is a common limitation when relying on individual research articles.
- **Next Steps for a Complete Profile:** To build a more comprehensive picture, you could:
 - Consult specialized kinase inhibitor databases.
 - Look for review articles that compile the pharmacological profiles of various CDK inhibitors.
 - Search for papers that specifically perform broad kinase panel screens.

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References

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